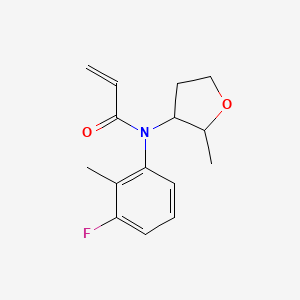
N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide, also known as FMOM or NS6740, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMOM is a selective inhibitor of the voltage-gated sodium channel Nav1.7, which is involved in pain signaling.
Mechanism of Action
N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide selectively inhibits Nav1.7 by binding to a specific site on the channel, thereby preventing the influx of sodium ions and reducing the excitability of sensory neurons. This leads to a reduction in pain sensitivity without affecting other sensory modalities.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in preclinical studies, with a greater potency than existing pain medications such as morphine. This compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies. In addition to its analgesic effects, this compound has also been shown to have anti-inflammatory effects, which may further contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide has several advantages for lab experiments, including its high potency and selectivity for Nav1.7, its favorable safety profile, and its potential for use in a variety of chronic pain conditions. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide, including further preclinical studies to evaluate its safety and efficacy, development of more efficient synthesis methods, and optimization of its pharmacokinetic properties for clinical use. Additionally, this compound may have potential applications in other areas of medicine, such as the treatment of epilepsy and other neurological disorders that involve sodium channel dysfunction. Further research is needed to fully explore the potential of this compound as a therapeutic agent.
Conclusion:
This compound is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications in the treatment of chronic pain. Its selective inhibition of Nav1.7 and favorable safety profile make it a promising drug candidate for the treatment of neuropathic pain, cancer pain, and inflammatory pain. Further research is needed to fully explore the potential of this compound and optimize its pharmacological properties for clinical use.
Synthesis Methods
N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide can be synthesized through a multi-step process involving the reaction of 3-fluoro-2-methylphenylboronic acid with 2-methyloxolane-3-carbaldehyde, followed by the addition of propargyl bromide and subsequent reduction of the resulting alkyne with lithium aluminum hydride. The final product is obtained through the reaction of the resulting alcohol with N,N-dimethylformamide and oxalyl chloride.
Scientific Research Applications
N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. Nav1.7 is a sodium channel that is primarily expressed in sensory neurons and plays a crucial role in the transmission of pain signals. This compound has been shown to selectively inhibit Nav1.7, thereby reducing pain sensitivity. This has led to the development of this compound as a potential drug candidate for the treatment of chronic pain conditions such as neuropathic pain, cancer pain, and inflammatory pain.
properties
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2/c1-4-15(18)17(14-8-9-19-11(14)3)13-7-5-6-12(16)10(13)2/h4-7,11,14H,1,8-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZOOIVDXKLITE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)N(C2=C(C(=CC=C2)F)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2814933.png)
![2-cyano-3-(4-cyanophenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2814934.png)
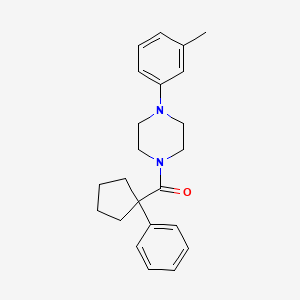

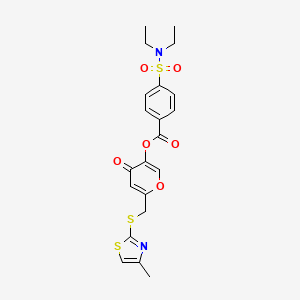

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide](/img/structure/B2814942.png)
![2-Chloro-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetamide](/img/structure/B2814943.png)
![2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(1-cyano-2,2-dimethylpropyl)acetamide](/img/structure/B2814945.png)
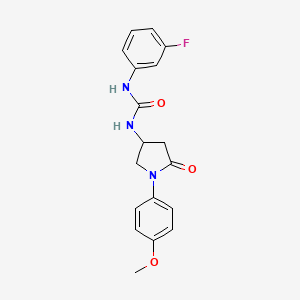
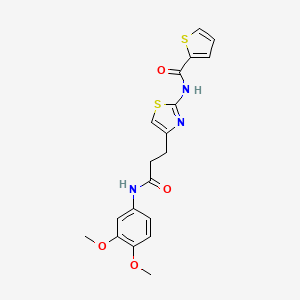
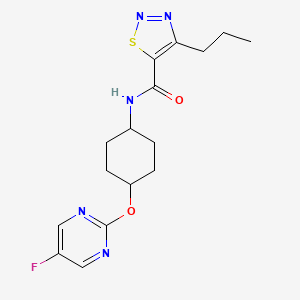

![N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814953.png)